Benzo[d]isothiazole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzothiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKAGHXBJJLTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576136 | |
| Record name | 1,2-Benzothiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-21-9 | |
| Record name | 1,2-Benzisothiazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzothiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Benzo D Isothiazole 3 Carboxamide and Its Analogues
Recent Advances in Benzo[d]isothiazole Ring System Construction
The construction of the benzo[d]isothiazole ring system has seen significant advancements, with researchers focusing on efficient and sustainable methods. These strategies can be broadly classified into intramolecular and intermolecular approaches, often utilizing transition-metal catalysts to facilitate the desired bond formations.
Intramolecular Cyclization Pathways for Benzo[d]isothiazol-3(2H)-ones.mdpi.comnih.gov
Intramolecular cyclization is a common and effective strategy for synthesizing benzo[d]isothiazol-3(2H)-ones, frequently starting from 2-mercaptobenzamides. mdpi.comnih.gov This approach involves the formation of an N–S bond within the same molecule to construct the heterocyclic ring.
In 2013, a significant advancement was made with the development of a Copper(I)-catalyzed intramolecular N–S bond formation method. mdpi.comnih.gov This reaction utilizes 2-mercaptobenzamides as starting materials and proceeds via an oxidative dehydrogenative cyclization under an oxygen atmosphere. mdpi.comnih.gov This protocol has proven effective for synthesizing a variety of benzo[d]isothiazol-3(2H)-ones in excellent yields and demonstrates high functional group tolerance. mdpi.comnih.govresearchgate.net The reaction can also be performed on a gram scale, highlighting its practical utility. researchgate.net
In a related development, a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), was employed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in an aqueous medium under an oxygen atmosphere. mdpi.comresearchgate.net This method offers good to excellent yields and the advantage of recycling the aqueous reaction medium. mdpi.comresearchgate.net
| Catalyst | Starting Material | Conditions | Yield | Reference |
| Cu(I) | 2-Mercaptobenzamides | O₂ atmosphere | Excellent | mdpi.comnih.gov |
| CoPcS | 2-Mercaptobenzamides | O₂ atmosphere, H₂O | Good to Excellent | mdpi.comresearchgate.net |
As a greener alternative to traditional chemical oxidants, electrochemistry has emerged as a powerful tool in organic synthesis. mdpi.comnih.gov In 2021, an electrochemical dehydrogenative cyclization protocol for synthesizing benzo[d]isothiazol-3(2H)-ones was reported. mdpi.comnih.govresearchgate.net This method involves the intramolecular N–S bond formation from 2-mercaptobenzamides using constant-current electrolysis in an undivided cell. mdpi.comnih.gov The process is advantageous due to its mild conditions, short reaction times, and the generation of hydrogen gas as the only byproduct, avoiding the need for metal catalysts and external oxidants. researchgate.net Tetrabutylammonium bromide is used as an additive, and a range of benzo[d]isothiazol-3(2H)-ones have been isolated in moderate to good yields. mdpi.comnih.govresearchgate.net
| Method | Starting Material | Key Features | Yield | Reference |
| Electrochemical Cyclization | 2-Mercaptobenzamides | Metal-free, oxidant-free, H₂ byproduct | Moderate to Good | mdpi.comnih.govresearchgate.net |
Intermolecular Approaches for Benzo[d]isothiazol-3(2H)-ones.mdpi.comnih.gov
Intermolecular reactions provide an alternative route to the benzo[d]isothiazol-3(2H)-one core, typically involving the reaction of a substituted benzamide (B126) with a sulfur source in the presence of a transition-metal catalyst.
A common intermolecular strategy involves the reaction of 2-halobenzamides with various sulfur sources, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN). mdpi.comnih.gov These reactions are typically catalyzed by a transition metal, often copper. mdpi.comnih.gov The reactivity of the 2-halobenzamide generally follows the order of 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. mdpi.com
A concise and efficient method was developed for the synthesis of various benzisothiazol-3(2H)-one derivatives through a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate in water. nih.gov This approach proceeds via the formation of both S-C and S-N bonds in a single operation. nih.gov
| Starting Materials | Sulfur Source | Catalyst | Key Feature | Reference |
| 2-Halobenzamides | S₈ | Cu-based | Cascade reaction | mdpi.com |
| o-Bromobenzamides | KSCN | Cu-based | Tandem reaction in water | nih.gov |
In 2012, a copper-catalyzed cascade reaction was developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and elemental sulfur. mdpi.com This protocol involves a sequential C–S bond formation followed by an N–S bond cyclization, yielding the desired products in moderate to good yields. mdpi.com More recently, a copper-catalyzed approach using 2-iodobenzamides and elemental sulfur under microwave irradiation has also been reported to produce benzo[d]isothiazol-3(2H)-ones. mdpi.com These cascade reactions offer an efficient route to construct the heterocyclic ring system in a single pot.
| Catalyst | Reactants | Conditions | Outcome | Reference |
| CuCl | 2-Halobenzamides, S₈ | Not specified | Moderate to good yields | mdpi.com |
| CuBr₂ | 2-Iodobenzamides, S₈ | Microwave irradiation | Synthesis of benzo[d]isothiazol-3(2H)-ones | mdpi.com |
Synthesis of Benzo[d]isothiazoles from Nitrogen- and Sulfur-Preloaded Aromatics
The most prevalent strategy for synthesizing the benzo[d]isothiazole core, particularly the medicinally important benzo[d]isothiazol-3(2H)-one tautomer, begins with aromatic compounds that already contain the requisite nitrogen and sulfur atoms. arkat-usa.orgmdpi.com This approach typically involves the intramolecular cyclization of 2-mercaptobenzamides. mdpi.comnih.gov
A variety of catalytic systems have been developed to facilitate this transformation through oxidative N–S bond formation.
Copper(I) Catalysis: A method developed by the Kuninobu and Kanai group utilizes a Cu(I) catalyst under an oxygen atmosphere. mdpi.comnih.gov This reaction proceeds via an intramolecular oxidative dehydrogenative cyclization, with oxygen serving as the sole oxidant to couple the N–H and S–H bonds. mdpi.comnih.gov
Heterogeneous Catalysis: In a move towards more sustainable methods, a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), has been employed. mdpi.comnih.gov This system effectively catalyzes the cyclization of 2-mercaptobenzamides in water under an oxygen atmosphere, allowing for the recycling of the aqueous medium. mdpi.comnih.gov
Electrochemical Synthesis: An electrochemical protocol offers a green alternative to chemical oxidants. mdpi.comnih.gov Using constant-current electrolysis in an undivided cell, 2-mercaptobenzamides can be converted to benzo[d]isothiazol-3(2H)-ones in moderate to good yields, with hydrogen gas as the only byproduct. mdpi.comnih.gov
Selectfluor-Mediated Synthesis: Selectfluor has been used not as a fluorinating agent but as a "fluorine-free" reagent to promote a cascade reaction. mdpi.com This method starts with 2-methylthiobenzamides and proceeds through N–S bond formation and C(sp³)–S bond cleavage to yield the desired product. mdpi.com
Table 1: Synthesis from N- and S-Preloaded Aromatics
| Starting Material | Catalyst/Reagent | Conditions | Product Type | Key Findings | Source(s) |
| 2-Mercaptobenzamides | Cu(I) | O₂ atmosphere | Benzo[d]isothiazol-3(2H)-ones | Excellent yields; O₂ is the sole oxidant. | mdpi.comnih.gov |
| 2-Mercaptobenzamides | Cobalt Phthalocyanine (CoPcS) | O₂ atmosphere, H₂O | Benzo[d]isothiazol-3(2H)-ones | Good to excellent yields; catalyst and solvent are recyclable. | mdpi.comnih.gov |
| 2-Mercaptobenzamides | Electrochemical | (n-Bu)₄NBr, undivided cell | Benzo[d]isothiazol-3(2H)-ones | Moderate to good yields; green synthesis with H₂ as byproduct. | mdpi.comnih.gov |
| 2-Methylthiobenzamides | Selectfluor | - | Benzo[d]isothiazol-3(2H)-ones | Cascade reaction involving N-S bond formation and C-S cleavage. | mdpi.com |
Synthesis of Benzo[d]isothiazoles from Nitrogen-Preloaded Aromatics
When the starting aromatic material is pre-functionalized with nitrogen but lacks sulfur, the synthesis necessitates the introduction of a sulfur atom from an external source. arkat-usa.org This is commonly achieved through intermolecular reactions of 2-halobenzamides or related structures with a sulfurating agent, often mediated by a transition-metal catalyst. mdpi.comnih.gov
Key methodologies include:
Reaction with Elemental Sulfur (S₈): A copper-catalyzed cascade reaction between 2-halobenzamides and elemental sulfur powder can form the benzo[d]isothiazol-3(2H)-one ring system. mdpi.com For example, a CuCl-catalyzed process involves C–S bond formation followed by N–S bond cyclization. mdpi.com
Reaction with Potassium Thiocyanate (KSCN): Using KSCN as the sulfur source, 2-bromobenzamides can be converted to the target heterocycle. mdpi.com A CuI-catalyzed system facilitates this cascade reaction. mdpi.com
Reaction with Carbon Disulfide (CS₂): CS₂ can also serve as a sulfur source in reactions with 2-halobenzamides, catalyzed by a Cu(I) system with L-proline as the optimal ligand, to produce benzo[d]isothiazol-3(2H)-ones in moderate to good yields. mdpi.com
Reaction of Arylamidines with Elemental Sulfur: A one-pot synthesis has been reported involving the reaction of ortho-haloarylamidines with elemental sulfur. arkat-usa.org This oxidative N-S/C-S bond formation requires high temperatures (135 °C) to proceed effectively. arkat-usa.org
Table 2: Synthesis from N-Preloaded Aromatics
| Starting Material | Sulfur Source | Catalyst/Conditions | Product Type | Key Findings | Source(s) |
| 2-Halobenzamides | Sulfur powder (S₈) | CuCl, cascade reaction | Benzo[d]isothiazol-3(2H)-ones | Involves C-S and N-S bond formation. | mdpi.com |
| 2-Bromobenzamides | KSCN | CuI, cascade reaction | Benzo[d]isothiazol-3(2H)-ones | KSCN serves as an effective sulfur source. | mdpi.com |
| 2-Halobenzamides | CS₂ | Cu(I), L-proline | Benzo[d]isothiazol-3(2H)-ones | Over 25 examples synthesized with moderate to good yields. | mdpi.com |
| ortho-Haloarylamidines | Elemental sulfur | 135 °C, long reaction time | 3-Substituted Benzo[d]isothiazoles | Metal-free oxidative cyclization. | arkat-usa.org |
Synthesis of Benzo[d]isothiazoles from Sulfur-Preloaded Aromatics
This synthetic approach starts with aromatic precursors containing a sulfur functional group, with the nitrogen atom being introduced during the reaction sequence. arkat-usa.org
Notable examples include:
Aza-Wittig Reaction of ortho-Mercaptoacetophenones: A facile, one-pot synthesis begins with readily available ortho-mercaptoacetophenones. arkat-usa.orgorganic-chemistry.org The key steps involve the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction with a phosphine (B1218219) reagent to construct the benzo[d]isothiazole ring. arkat-usa.orgorganic-chemistry.org
Cyclization of Benzylthio Derivatives: Starting with benzylthio derivatives that contain a carbonyl functionality, the benzo[d]isothiazole ring can be formed using sulfuryl chloride (SO₂Cl₂) as an oxidant and ammonia (B1221849) as the nitrogen source, with yields reaching up to 82%. arkat-usa.org
Double-Lithiation of Thioanisoles: This strategy involves the treatment of thioanisoles with n-BuLi and TMEDA, resulting in a lithiated species. arkat-usa.org This intermediate is subsequently trapped by various nitriles to afford the corresponding 3-substituted benzo[d]isothiazoles in yields up to 74%. arkat-usa.org
Table 3: Synthesis from S-Preloaded Aromatics
| Starting Material | Key Reagents | Reaction Type | Product Type | Key Findings | Source(s) |
| ortho-Mercaptoacetophenones | Nitrite source, Phosphine | S-Nitrosation, Aza-Wittig | 3-Substituted Benzo[d]isothiazoles | Mild, one-pot procedure. | arkat-usa.orgorganic-chemistry.org |
| Benzylthio derivatives | SO₂Cl₂, NH₃ | Oxidative Cyclization | Benzo[d]isothiazoles | Yields up to 82%; NH₃ is the nitrogen source. | arkat-usa.org |
| Thioanisoles | n-BuLi, TMEDA, Nitriles | Double-Lithiation/Trapping | 3-Substituted Benzo[d]isothiazoles | Direct synthesis under mild conditions; yields up to 74%. | arkat-usa.org |
Synthesis of Benzo[d]isothiazoles from Nitrogen- and Sulfur-Free Aromatics
A less common approach involves the construction of the benzo[d]isothiazole scaffold starting from aromatic substrates that are not pre-functionalized with either nitrogen or sulfur. arkat-usa.org However, the literature often includes starting materials that contain one of the heteroatoms under this classification, with the key feature being the introduction of at least one heteroatom from an external source to a pre-formed aromatic ring.
One such reported method involves a copper(II)-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder. arkat-usa.orgorganic-chemistry.org Although the starting material contains nitrogen, the sulfur is introduced externally. The reaction proceeds under alkaline and aerobic conditions in DMF to furnish 3-substituted benzo[d]isothiazoles. arkat-usa.orgorganic-chemistry.org
Assembly of the Aryl Ring onto an Existing Isothiazole (B42339) Scaffold
An alternative and much less explored synthetic pathway involves constructing the benzene (B151609) ring onto a pre-existing isothiazole core. arkat-usa.org This late-stage assembly of the aryl ring was described by Ross et al., who utilized nitrile sulfide (B99878) chemistry and Diels-Alder reactions. arkat-usa.org The synthesis starts with the generation of a reactive benzonitrile (B105546) sulfide, which participates in a cycloaddition reaction to ultimately form a decorated benzo[d]isothiazole scaffold, such as dimethyl 3-phenyl-benzo[d]isothiazole-5,6-dicarboxylate. arkat-usa.org
Functionalization and Derivatization Strategies for Benzo[d]isothiazole-3-carboxamide
Once the core benzo[d]isothiazole ring is synthesized, further modifications can be made to its functional groups. The carboxamide moiety at the 3-position is a key site for derivatization to explore structure-activity relationships for various applications.
Modification at the Carboxamide Moiety (e.g., N-substitution)
The synthesis of this compound and its N-substituted analogues typically follows a standard procedure for amide bond formation. researchgate.net This involves the reaction of a benzo[d]isothiazole-3-carboxylic acid or its more reactive acyl chloride derivative with a primary or secondary amine. researchgate.net
This strategy allows for the introduction of a wide array of substituents on the amide nitrogen, creating libraries of diverse compounds. researchgate.netrsc.org For instance, reacting 4,5-dichloro-isothiazole-3-carboxylic acid chloride with various primary aromatic and aliphatic amines is a developed method for producing functionally substituted isothiazole-3-carboxamides. researchgate.net The reaction conditions can be optimized to ensure the amine reacts at the acyl chloride without displacing the active chlorine atom on the isothiazole ring. researchgate.net This same principle is applied to the benzo[d]isothiazole system to generate N-substituted derivatives for biological screening and materials science. rsc.orgnih.gov
Table 4: N-Substitution of the Carboxamide Moiety
| Carboxylic Acid Derivative | Amine | Product | Significance | Source(s) |
| Benzo[d]isothiazole-3-acyl chloride | Primary/Secondary Amines (R-NH₂, R₂NH) | N-Substituted Benzo[d]isothiazole-3-carboxamides | A general and versatile method to create a library of derivatives by varying the amine component. | researchgate.netrsc.org |
| 4,5-Dichloro-isothiazole-3-acyl chloride | Aromatic/Aliphatic Amines | N-Substituted 4,5-dichloro-isothiazole-3-carboxamides | Demonstrates selective amidation in the presence of other reactive sites on the heterocyclic ring. | researchgate.net |
Substitution on the Benzo Ring System
Modifications to the benzo ring of the benzo[d]isothiazole scaffold are crucial for developing new derivatives with tailored properties. These substitutions can be introduced either before or after the formation of the isothiazole ring. A common strategy involves starting with appropriately substituted phenyl substrates. arkat-usa.org
One prevalent method for constructing the benzo[d]isothiazole core involves the cyclization of 2-mercaptobenzamides. mdpi.com By using 2-mercaptobenzamide precursors with substituents on the aromatic ring, a variety of substituted benzo[d]isothiazol-3(2H)-ones can be synthesized. For instance, electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties and reactivity of the final compound.
Another approach utilizes 2-halobenzamides as starting materials. These compounds can undergo a cascade reaction involving C–S bond formation followed by N–S bond cyclization. The reactivity of the 2-halobenzamide is dependent on the nature of the halogen, with the typical order of reactivity being iodine > bromine > chlorine. mdpi.comnih.gov This method allows for the introduction of various substituents onto the benzo ring prior to the cyclization step.
Furthermore, metal-free approaches have been developed for the synthesis of benzo[d]isothiazoles. For example, the reaction of 3-substituted-2-fluoro-benzonitriles with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite, yields benzo[d]isothiazol-3-amines with substituents on the benzo ring. arkat-usa.org
The table below summarizes some examples of substituted this compound analogues and the synthetic methods used.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Substituted Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
| 2-Halobenzamides | S₈, CuCl catalyst | Substituted Benzo[d]isothiazol-3(2H)-ones | mdpi.comnih.gov |
| 3-Substituted-2-fluoro-benzonitrile | 1. Na₂S; 2. NH₃, NaOCl | Substituted Benzo[d]isothiazol-3-amines | arkat-usa.org |
Incorporation of Ancillary Heterocyclic Moieties
To expand the chemical space and biological activity of benzo[d]isothiazole derivatives, various ancillary heterocyclic moieties have been incorporated into their structure. These additions can lead to novel compounds with enhanced pharmacological profiles.
Pyrazolo[4,3-b]pyridine: The fusion of a pyrazolo[4,3-b]pyridine ring system to the benzo[d]isothiazole core has been explored. This can be achieved through multi-step synthetic sequences, often involving the construction of the pyrazole (B372694) ring onto a pre-formed benzo[d]isothiazole derivative or vice versa.
Triazole: The 1,2,3-triazole ring is a popular addition to the benzo[d]isothiazole scaffold, often introduced via "click chemistry." rsc.orgnih.gov For example, a benzo[d]isothiazole derivative bearing an azide (B81097) or alkyne functional group can readily react with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst to form the triazole-linked product. This approach offers high efficiency and a broad substrate scope. rsc.orgnih.gov
Piperazine (B1678402): The piperazine moiety is frequently incorporated to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. chemimpex.com 3-Piperazin-1-yl-benzo[d]isothiazole is a key intermediate in the synthesis of various biologically active molecules. chemimpex.com It can be prepared through the reaction of a suitable precursor, such as a 3-halo-benzo[d]isothiazole, with piperazine.
The following table provides examples of benzo[d]isothiazole derivatives incorporating these heterocyclic moieties.
| Ancillary Heterocycle | Synthetic Approach | Resulting Compound Structure | Reference |
| Pyrazolo[4,3-b]pyridine | Multi-step synthesis | Fused pyrazolo[4,3-b]pyridinyl-benzo[d]isothiazole system | |
| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Benzo[d]isothiazole linked to a triazole ring | rsc.orgnih.gov |
| Piperazine | Nucleophilic substitution of a 3-halo-benzo[d]isothiazole with piperazine | 3-Piperazin-1-yl-benzo[d]isothiazole | chemimpex.com |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of this compound and its analogues to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govscielo.br The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. scielo.br For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and elemental sulfur has been successfully achieved using microwave irradiation. nih.gov This method offers a more energy-efficient and time-saving alternative to traditional synthetic protocols.
One-Pot Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, without the need to isolate intermediates. nih.govresearchgate.netnih.govmdpi.com This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent usage, and decreasing waste generation. Several MCRs have been developed for the synthesis of thiazole (B1198619) and fused thiazole systems, which can be adapted for the preparation of benzo[d]isothiazole derivatives. nih.govmdpi.com These reactions often utilize catalysts to promote the formation of multiple bonds in a cascade fashion. nih.govresearchgate.net
The table below highlights some green chemistry approaches used in the synthesis of benzo[d]isothiazole derivatives.
| Green Chemistry Approach | Description | Advantages | Reference |
| Microwave Irradiation | Use of microwave energy to accelerate the reaction between 2-iodobenzamides and S₈. | Reduced reaction time, increased yields, energy efficiency. | nih.govscielo.br |
| One-Pot Multicomponent Reactions | Combining multiple reactants in a single pot to form complex benzo[d]isothiazole structures. | Step economy, reduced solvent use, less waste, high efficiency. | nih.govresearchgate.netnih.govmdpi.com |
Biological Activities and Pharmacological Profiles of Benzo D Isothiazole 3 Carboxamide Derivatives
Anticancer Potential
The quest for novel anticancer agents has led researchers to investigate the cytotoxic effects of benzo[d]isothiazole-3-carboxamide derivatives. These compounds have shown efficacy against both hematological malignancies and solid tumors, operating through various mechanisms of action.
Antiproliferative Activity against Hematological Malignancies
Several benzo[d]isothiazole hydrazone derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cell lines, including those derived from hematological tumors. ddg-pharmfac.net A number of these compounds were found to inhibit the proliferation of different cell lines from hematological cancers in the micromolar range. ddg-pharmfac.net Notably, some derivatives displayed selective cytotoxicity towards leukemia cell lines while being non-cytotoxic to solid tumor and normal cells. ddg-pharmfac.net In general, these compounds were less active against normal cells and cells derived from solid tumors, highlighting a degree of selectivity for hematological cancer cells. ddg-pharmfac.net
For instance, certain 2,4-dinitro derivatives, while not exhibiting cytotoxicity against normal cell lines, showed varied activity. ddg-pharmfac.net In contrast, some 2-hydroxy derivatives demonstrated potent antiproliferative activity but with less selectivity between hematological, solid tumor, and normal cells. ddg-pharmfac.net This suggests that specific substitutions on the benzo[d]isothiazole scaffold can modulate both potency and selectivity.
Table 1: Antiproliferative Activity of Benzo[d]isothiazole Hydrazone Derivatives against Leukemia Cell Lines
| Compound | Cell Line | Activity | Selectivity |
|---|---|---|---|
| 2h, 3h, 5h | Hematological, Solid Tumor, Normal | High Potency | Low Selectivity |
| 2i, 2k | Leukemia | Moderate Potency | High Selectivity |
| 2,4-dinitro derivatives | Normal | Non-cytotoxic | - |
Data sourced from a study on the antiproliferative activity of benzo[d]isothiazole hydrazones. ddg-pharmfac.net
Cytotoxic Effects on Solid Tumor Cell Lines
The cytotoxic potential of benzo[d]isothiazole derivatives extends to solid tumor cell lines. Research has demonstrated that these compounds can induce cell death in various solid tumors. For example, a novel series of benzo[d]thiazole-2-carboxamide derivatives were designed and evaluated for their cytotoxicity against several cancer cell lines, including those from lung, cervical, and colon cancers. researchgate.net Several of these compounds showed moderate to excellent potency against these solid tumor cell lines, while exhibiting weaker cytotoxic effects against normal cell lines. researchgate.net
In another study, phenylacetamide derivatives containing the benzothiazole (B30560) nucleus were synthesized and tested for their antiproliferative activity in pancreatic cancer and paraganglioma cell lines. nih.govnih.gov The novel compounds induced a significant reduction in cell viability at low micromolar concentrations in both types of cancer cells. nih.govnih.gov One derivative, in particular, demonstrated a greater antiproliferative effect and a higher selectivity index against cancer cells compared to normal cells. nih.govnih.gov
Furthermore, certain benzothiazole derivatives have shown interesting cytotoxic properties against human lung carcinoma cell lines. jnu.ac.bdresearchgate.net For example, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol displayed mild but noteworthy cytotoxic activity. jnu.ac.bdresearchgate.net
Table 2: Cytotoxic Activity of Benzo[d]isothiazole-2-Carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6i | A549 (Lung) | 4.05 |
| 6i | HeLa (Cervical) | 12.17 |
| 6i | SW480 (Colon) | 6.76 |
IC50 values represent the concentration required to inhibit 50% of cell growth. Data from a study on benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. researchgate.net
Inhibition of Key Cancer-Related Pathways
A critical mechanism through which some of these compounds may exert their anticancer effects is the inhibition of key pathways involved in tumor progression. One such pathway is regulated by Hypoxia-Inducible Factor (HIF)-1α. HIF-1 is a transcription factor that plays a significant role in tumor development and metastasis. nih.gov
Researchers have identified benzo[d]isoxazole derivatives, a related scaffold to benzo[d]isothiazole, as inhibitors of HIF-1α transcription. nih.govnih.gov In a study, 26 benzo[d]isoxazole derivatives were synthesized and evaluated for their inhibitory activities against HIF-1α transcription. nih.govnih.gov Several of these compounds showed potent inhibitory activity, with some exhibiting IC50 values in the nanomolar range. nih.govnih.gov These findings suggest that the benzo[d]isothiazole scaffold and its isosteres could be promising for the development of agents that target HIF-1-mediated pathways in cancer. nih.gov
Antimicrobial Activities
In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.
Antibacterial Efficacy
The antibacterial properties of benzo[d]isothiazole and related benzothiazole derivatives have been extensively studied. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govrsc.org
A study on benzothiazole derivatives bearing an amide moiety revealed that some compounds exhibited good to moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 125 µg/ml. rsc.org One derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, displayed broad-spectrum antimicrobial activity against all tested bacterial strains. rsc.org
Furthermore, certain benzothiazole-urea hybrids have demonstrated potent antibacterial and anti-biofilm activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). researchgate.net Some diarylurea analogues bearing the benzothiazole nucleus have shown higher antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis than the established antibacterial agent triclocarban. mdpi.com
Table 3: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | E. coli | 7.81 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. typhi | 15.6 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 |
MIC values represent the minimum concentration required to inhibit visible growth of bacteria. Data from a study on the design and synthesis of benzothiazole derivatives as antibacterial agents. rsc.org
Antifungal Properties
The antifungal potential of benzo-fused heterocycles is also well-documented. Benzimidazole (B57391) derivatives, which are structurally related to benzo[d]isothiazoles, have shown potent antifungal activity. nih.gov For instance, certain alkylbenzimidazoles were effective against various fungal species, including Candida albicans and Aspergillus fumigatus. nih.govnih.gov
Specifically, compounds like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited strong antifungal effects. nih.gov The presence of certain substituents, such as chloro or fluoro groups on the benzimidazole ring, has been found to be beneficial for antifungal activity. nih.gov Thiabendazole, a commercial fungicide and antiparasitic agent, contains a benzimidazole moiety linked to a thiazole (B1198619) ring, further underscoring the antifungal potential of this structural class. wikipedia.org While direct studies on the antifungal properties of benzo[d]isothiazole-3-carboxamides are less common, the activity of these related structures suggests a promising area for future investigation.
Table 4: Antifungal Activity of Benzimidazole Derivatives
| Compound | Fungal Species | Activity Range (µg/mL) |
|---|---|---|
| 1-nonyl-1H-benzo[d]imidazole | Aspergillus species | 16-256 |
| 1-decyl-1H-benzo[d]imidazole | Aspergillus species | 16-256 |
| 1-nonyl-1H-benzo[d]imidazole | Dermatophytes | 0.5-256 |
| 1-decyl-1H-benzo[d]imidazole | Dermatophytes | 0.5-256 |
Data from a study on the synthesis and antifungal activity of benzimidazole, benzotriazole (B28993) and aminothiazole derivatives. nih.gov
Anti-mycobacterial Agents, particularly against Mycobacterium tuberculosis
This compound derivatives have emerged as a promising class of compounds in the search for new anti-mycobacterial agents. nih.govbohrium.com Research has highlighted the potential of these compounds, particularly those fused with other heterocyclic rings like imidazo[2,1-b]thiazole (B1210989), in combating Mycobacterium tuberculosis (Mtb). nih.govrsc.org
A study focused on imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues revealed significant in vitro antitubercular activity. nih.gov For instance, the benzo[d]imidazo[2,1-b]thiazole derivative IT10, which features a 4-nitro phenyl group, demonstrated a 90% inhibitory concentration (IC90) of 7.05 μM and a 50% inhibitory concentration (IC50) of 2.32 μM against the H37Ra strain of Mtb. nih.govrsc.org Another compound from the same series, IT06, with a 2,4-dichloro phenyl moiety, also showed notable activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM. nih.govrsc.org Importantly, these active compounds displayed selectivity for Mtb over a panel of non-tuberculous mycobacteria and showed no acute cellular toxicity at concentrations up to 128 μM. nih.govrsc.org Molecular docking studies suggest that these compounds may exert their effect by binding to the pantothenate synthetase of Mtb. nih.gov
Further research into N-arylalkylbenzo[d]thiazole-2-carboxamides has identified them as another new class of potent anti-mycobacterial agents. researchgate.net A green synthetic approach was used to create forty-one target compounds, with twelve exhibiting promising anti-TB activity (in the range of 0.78-6.25 µg/mL) against the H37Rv strain. researchgate.net These compounds were found to be non-toxic to HEK 293T cell lines. researchgate.net The most potent compound, 5bf, had a minimum inhibitory concentration (MIC) of 0.78 µg/mL. researchgate.net Molecular docking studies predict that this compound may act as a ligand for the M. tuberculosis HisG, a potential drug target. researchgate.net
Additionally, the screening of antimycobacterial benzo[d]thiazole-2-carboxamides against ATP-phosphoribosyl transferase (ATP-PRTase) has identified compounds 1n and 2a as significant inhibitors of this enzyme. tandfonline.comnih.gov Their antitubercular potential was confirmed through various assays, including the determination of their half-maximal effective concentration (EC50) and binding constant (Kd). tandfonline.comnih.gov
The development of pyrimidine-tethered benzothiazole derivatives has also yielded promising results against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. tandfonline.com Compounds 5c and 15 from this series showed the best anti-TB effect, with MIC values of 0.24 and 0.48 µg/mL against sensitive strains, respectively. tandfonline.com They also demonstrated minimal resistance against MDR and XDR strains. tandfonline.com
Table 1: Anti-mycobacterial Activity of this compound Derivatives
| Compound | Moiety | Target Strain | Activity (IC50/IC90/MIC) | Reference |
| IT10 | 4-nitro phenyl | Mtb H37Ra | IC50: 2.32 μM, IC90: 7.05 μM | nih.govrsc.org |
| IT06 | 2,4-dichloro phenyl | Mtb H37Ra | IC50: 2.03 μM, IC90: 15.22 μM | nih.govrsc.org |
| 5bf | N-Arylalkyl | H37Rv | MIC: 0.78 µg/mL | researchgate.net |
| 5c | Pyrimidine-tethered | Sensitive M. tuberculosis | MIC: 0.24 µg/mL | tandfonline.com |
| 15 | Pyrimidine-tethered | Sensitive M. tuberculosis | MIC: 0.48 µg/mL | tandfonline.com |
Anti-inflammatory Properties and Pathway Modulation
Derivatives of benzothiazole, a core structure related to benzo[d]isothiazole, have demonstrated significant in vivo anti-inflammatory and analgesic activities. nih.govbohrium.com One study synthesized twelve new benzothiazole derivatives carrying benzenesulphonamide and carboxamide moieties. nih.gov Molecular docking studies of these compounds showed excellent binding interactions with relevant receptors, with compound 17c exhibiting the highest binding energy. nih.gov
In a carrageenan-induced rat paw edema model, compounds 17c and 17i showed significant inhibition of inflammation. nih.gov Compound 17c inhibited edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. nih.gov Compound 17i showed inhibition of 64%, 73%, and 78% at the same time points. nih.gov These results highlight the potential of these derivatives to modulate inflammatory pathways. The ulcerogenic index for the most active compounds, 17c and 17i, was found to be low, suggesting a favorable gastrointestinal profile compared to some existing anti-inflammatory drugs. nih.gov
While direct studies on the anti-inflammatory properties of "this compound" are limited in the provided search results, the potent activity of the closely related benzothiazole derivatives suggests a promising area for future investigation into the specific pathway modulation capabilities of the benzo[d]isothiazole scaffold.
Antiviral Activities (e.g., Anti-HIV, Hepatitis B, Flaviviridae)
Benzo[d]isothiazole derivatives have been investigated for their potential as antiviral agents, with a particular focus on inhibiting the human immunodeficiency virus (HIV). mdpi.comnih.govnih.gov
Research has led to the discovery of benzisothiazolone derivatives as bifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H (RNase H) activities. mdpi.com In a high-throughput screening of over 65,000 compounds, two benzisothiazolone derivatives, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (compound 1) and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (compound 2), demonstrated robust antiviral activity with 50% effective concentrations (EC50) of 1.68 ± 0.94 µM and 2.68 ± 0.54 µM, respectively, without significant cellular toxicity. mdpi.com Further analysis identified two additional analogs, 2-methylbenzo[d]isothiazol-3(2H)-one (compound 3) and N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide (compound 4), that also inhibited RT RNase H activity and viral replication. mdpi.com Notably, compounds 1, 2, and 4 also inhibited the DNA polymerase activity of RT. mdpi.com
Another study reported the synthesis and anti-HIV-1 activity of novel benzo[d]isothiazole hydrazones. nih.gov These compounds were tested against wild-type HIV-1 and strains with clinically relevant mutations. nih.gov The results indicated that the benzo[d]isothiazol-3(2H)-one moiety is a crucial structural feature for antiretroviral activity in this class of compounds. nih.gov
While some studies have evaluated benzo[d]isothiazole derivatives against other viruses like Hepatitis B Virus (HBV) and Flaviviridae members such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhoea Virus (BVDV), no significant antiviral activity was observed for the tested compounds. nih.gov However, some benzo[d]isothiazole derivatives displayed marked cytotoxicity against the human CD4+ lymphocytes used for HIV-1 growth, which prompted further investigation into their antiproliferative activity against cancer cell lines. nih.gov
Table 2: Anti-HIV Activity of Benzo[d]isothiazole Derivatives
| Compound | Target | Activity (EC50) | Reference |
| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 | 1.68 ± 0.94 µM | mdpi.com |
| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 | 2.68 ± 0.54 µM | mdpi.com |
Neurological and Central Nervous System (CNS) Activities
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)
A significant area of research for benzo[d]isothiazole derivatives has been their activity as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). researchgate.net These receptors are considered a therapeutic target for a variety of indications. One benzo[d]isothiazole-based compound has been reported as a highly potent and selective PAM for mGlu4. researchgate.net The development of mGlu4 PAMs is of considerable interest as they offer a more subtle way to modulate receptor activity compared to direct agonists. nih.gov
While the initial breakthrough in mGlu4 PAMs came from compounds like (-)-PHCCC, the field has been expanding to include new molecular architectures. nih.gov The discovery and structure-activity relationship (SAR) of novel mGlu4 PAMs based on different scaffolds, such as pyrazolo[3,4-b]pyrimidine, has been a focus of recent research. nih.gov Although the provided search results highlight the importance of mGlu4 PAMs and mention a benzo[d]isothiazole-based compound, specific details on its structure and activity profile are not extensively covered.
Potential as Antipsychotic Agents and Dopamine (B1211576) Receptor Modulation
A series of benzisoxazole- and benzisothiazole-3-carboxamides have been synthesized and evaluated for their potential as atypical antipsychotic agents. nih.gov These compounds generally exhibit affinity for both dopamine D2 and serotonin (B10506) 5-HT2A and 5-HT1A receptors, a profile characteristic of many atypical antipsychotics. nih.gov Several compounds within this series have demonstrated activity in animal models that are predictive of antipsychotic efficacy. nih.gov
Furthermore, certain derivatives have shown a potential for reduced extrapyramidal side effects (EPS) liability. nih.gov This is suggested by the ratio of their activity in mesolimbic-mediated behavioral assays (associated with therapeutic effects) versus nigrostriatal-mediated assays (linked to motor side effects). nih.gov
In a related line of research, substituted phenethyl derivatives of 3-benzisothiazolylpiperazine were investigated as potential novel atypical antipsychotics. nih.gov These compounds were designed to have potent D2 and 5-HT2A antagonist activity. The in vitro profile of one such derivative, 8e, showed a D2 receptor affinity comparable to the typical antipsychotic haloperidol, but with a 5-HT2A/D2 ratio similar to the atypical agent clozapine. nih.gov In vivo, this compound displayed activity consistent with an effective antipsychotic agent with a reduced tendency to induce EPS. nih.gov
Other Therapeutic Potentials (e.g., Anti-diabetic, Anti-leishmanial, Phospholipase Inhibition)
Beyond the central nervous system and infectious diseases, this compound and related structures have been explored for a range of other therapeutic applications.
Anti-diabetic Activity: N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo anti-diabetic activity in a model of non-insulin-dependent diabetes mellitus. nih.gov Several of these compounds demonstrated a significant ability to lower plasma glucose levels. nih.gov A potential mechanism of action for these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism. nih.govresearchgate.net Docking studies have suggested that the most active compounds may interact with the catalytic amino acid residues of this enzyme. nih.gov The development of benzothiazole derivatives as aldose reductase inhibitors, such as Zopolrestat, has also been a significant area of research in the pursuit of anti-diabetic agents. researchgate.net
Phospholipase Inhibition: Novel benzoisothiazole-3(2H)-one compounds have been identified as potent and selective inhibitors of mammalian hepatic lipase (B570770) and/or endothelial lipase. google.com These enzymes are part of the phospholipase family and play a crucial role in lipid metabolism. The inhibitory action of these compounds is believed to be direct. google.com Another area of investigation has been the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory process. researchgate.net Carboxamides bearing a sulfonamide functionality have been synthesized and screened for their PLA2 inhibitory potential, with some compounds showing significant activity. researchgate.net
While the provided search results allude to the broad biological activities of this chemical class, specific data on the anti-leishmanial properties of this compound derivatives were not found.
Table 3: Other Therapeutic Activities of Benzo[d]isothiazole and Related Derivatives
| Activity | Compound Class | Target/Mechanism | Reference |
| Anti-diabetic | N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Inhibition of 11β-HSD1 | nih.govresearchgate.net |
| Phospholipase Inhibition | Benzoisothiazole-3(2H)-one derivatives | Inhibition of hepatic and/or endothelial lipase | google.com |
| Phospholipase A2 Inhibition | Carboxamides with sulfonamide functionality | Inhibition of PLA2 | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Elucidation of Pharmacophores and Structure-Activity Relationships for Specific Biological Targets
The quintessential pharmacophore for α7 nAChR agonists based on the benzo[d]isothiazole-3-carboxamide scaffold consists of three key features: a basic nitrogen atom, a hydrogen bond acceptor, and an aromatic region. The basic nitrogen, typically part of a rigid bicyclic system like quinuclidine (B89598), is essential for forming a crucial cationic interaction with the receptor. The amide moiety serves as a hydrogen bond donor and acceptor, further anchoring the ligand in the binding pocket. The benzo[d]isothiazole ring provides the necessary aromatic character for π-π stacking interactions.
The discovery and SAR of related quinuclidine benzamides have provided significant insights. A library of benzamides was instrumental in identifying quinuclidine benzamides as having α7 nAChR agonist activity. nih.gov This work highlighted that the SAR for α7 nAChR activity diverged from that of the structurally homologous 5-HT3 receptor. nih.gov
Influence of Substituent Position, Nature, and Stereochemistry on Biological Activity
The biological activity of this compound analogues can be finely tuned by altering the substituents on both the heterocyclic core and the amide side chain.
Stereochemistry: The stereochemistry of the quinuclidine ring is a crucial determinant of biological activity. The (R)-enantiomer of N-(1-azabicyclo[2.2.2]oct-3-yl)this compound is generally the more potent isomer for α7 nAChR activation. nbinno.com This stereoselectivity underscores the specific three-dimensional arrangement required for optimal receptor interaction. For example, N-((3R)-1-Azabicyclo[2.2.2]oct-3-yl)furo[2,3-c]pyridine-5-carboxamide was identified as a potent and selective α7 nAChR agonist. nih.gov
Table 1: Influence of Stereochemistry on α7 nAChR Activity for a Related Series
| Compound | Stereochemistry | α7 nAChR Activity |
| N-((3R)-1-Azabicyclo[2.2.2]oct-3-yl)furo[2,3-c]pyridine-5-carboxamide | (R) | Potent Agonist nih.gov |
| N-((3S)-1-Azabicyclo[2.2.2]oct-3-yl)furo[2,3-c]pyridine-5-carboxamide | (S) | Less Active |
This table is illustrative and based on data from a closely related series to highlight the importance of stereochemistry.
Conformational Analysis and its Correlation with Receptor Binding and Efficacy
The three-dimensional conformation of this compound analogues is a key factor governing their interaction with the α7 nAChR binding site. The rigidity of the quinuclidine moiety helps to pre-organize the molecule into a favorable conformation for binding.
Conformational analysis of related N-(azabicyclo[2.2.2]oct-3-yl)carboxamide derivatives has shown that the relative orientation of the bicyclic amine and the aromatic carboxamide is critical. For instance, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the adoption of a specific boat-chair conformation by a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety was confirmed by NMR and X-ray analysis and correlated with high affinity for the 5-HT3 receptor, a related cys-loop receptor. nih.gov While this is a different target, it highlights the importance of conformational rigidity and specific spatial arrangements for receptor binding. The constrained conformation of the azabicyclic system likely reduces the entropic penalty upon binding to the receptor, contributing to higher affinity.
Design Principles for Optimizing Potency, Selectivity, and Efficacy of this compound Analogues
Based on the accumulated SAR data for benzo[d]isothiazole-3-carboxamides and related compounds, several key design principles have been established to optimize their pharmacological properties as α7 nAChR modulators:
Maintain the Core Pharmacophore: The fundamental pharmacophoric elements—a basic nitrogen within a rigid framework, a hydrogen-bonding amide linker, and an aromatic system—must be preserved.
Exploit Stereochemistry: The (R)-configuration of the 3-aminoquinuclidine (B1202703) moiety is generally preferred for optimal α7 nAChR agonism and should be a primary consideration in the design of new analogues.
Fine-tune Aromatic Substituents: The potency and selectivity can be modulated by introducing small, electronically appropriate substituents on the benzo[d]isothiazole ring. The optimal substitution pattern needs to be determined empirically for each new series.
Incorporate Conformational Constraints: The use of rigid bicyclic amines like quinuclidine is a successful strategy. Further constraining the molecule's conformation through other structural modifications could lead to enhanced affinity and selectivity.
By adhering to these principles, medicinal chemists can rationally design novel this compound derivatives with improved potency, selectivity, and efficacy, paving the way for the development of new treatments for a range of neurological and inflammatory conditions.
Mechanistic Investigations of Benzo D Isothiazole 3 Carboxamide Action
Molecular Target Identification and Validation
Research has revealed that derivatives of benzo[d]isothiazole-3-carboxamide can engage a diverse set of molecular targets, leading to distinct therapeutic effects. Key validated targets include enzymes essential for microbial survival and receptors that modulate neurotransmission.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase)
A primary and extensively validated target for nitroaromatic derivatives of the related benzothiazinone (BTZ) and benzo[d]isothiazole class is DprE1, an essential enzyme in Mycobacterium tuberculosis (Mtb). tandfonline.comnih.gov DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. tandfonline.com Specifically, it catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), the sole precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are fundamental components of the Mtb cell wall. tandfonline.comnih.gov Inhibition of DprE1 effectively blocks cell wall formation, leading to potent bactericidal activity. nih.govdcchemicals.com Several potent inhibitors, including the clinical trial candidates BTZ043 and PBTZ169 (Macozinone), operate through this mechanism, validating DprE1 as a highly vulnerable target for anti-tuberculosis drug discovery. tandfonline.comnih.gov
mGlu4 (Metabotropic Glutamate (B1630785) Receptor 4)
In the central nervous system, specific derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). tandfonline.comnih.gov A notable series, the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides, has been developed with this activity. tandfonline.com mGlu4 is a class C G-protein coupled receptor belonging to the group III mGlu receptors, which are involved in modulating neurotransmission. As such, PAMs of mGlu4 are being investigated for their therapeutic potential in treating disorders like Parkinson's disease and psychosis. nih.gov The identification of the this compound core in this context validates mGlu4 as a key molecular target for this chemical class in neuroscience drug discovery. nih.gov
Integrase
While not yet definitively validated for this compound itself, the viral enzyme HIV-1 integrase is a known target for other heterocyclic carboxamides. For instance, nitro-derivatives of benzofuroxans and benzofurazans have been shown to inhibit HIV-1 integrase, which is essential for integrating viral DNA into the host genome. These inhibitors act by impeding the binding of substrate DNA to the enzyme's active site. Given the structural and electronic similarities, HIV-1 integrase represents a plausible, albeit currently speculative, target for appropriately substituted this compound derivatives.
Pantothenate Synthetase
Pantothenate synthetase is another crucial enzyme for the survival of Mycobacterium tuberculosis, responsible for a key step in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A. The crystal structure of Mtb pantothenate synthetase has been used to identify novel inhibitors. Notably, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxamides were identified and optimized as potent inhibitors of this enzyme. The shared carboxamide functional group suggests that pantothenate synthetase could be a potential molecular target for derivatives of the this compound scaffold in the development of new anti-tubercular agents.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Predicting Binding Affinity and Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For derivatives of Benzo[d]isothiazole-3-carboxamide, docking studies have been instrumental in elucidating their binding modes with various biological targets.
Research on a series of benzo[d]isothiazole derivatives targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction revealed crucial binding details through molecular docking. nih.gov For instance, one derivative, D7, was shown to interact with key residues in the PD-L1 binding pocket. nih.gov The biphenyl (B1667301) group of D7 formed hydrophobic interactions with multiple isoleucine, methionine, alanine, and tyrosine residues, while a bromobenzene (B47551) moiety engaged in a π-π stacking interaction with a tyrosine residue. nih.gov Furthermore, the L-serine portion of the molecule was predicted to form hydrogen bonds and salt bridge interactions with aspartic acid and lysine (B10760008) residues. nih.gov
In another study, molecular docking was employed to understand the interaction of new benzothiazole (B30560) derivatives with the dihydropteroate (B1496061) synthase (DHPS) enzyme, a target for antimicrobial agents. nih.gov The docking results for the most potent compounds indicated that they bind within the p-aminobenzoic acid (PABA) pocket of the enzyme, forming arene-H interactions with a key lysine residue. nih.gov Similarly, docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase have been performed to understand their antibacterial activity. semanticscholar.org These studies help in identifying potential lead compounds by predicting their binding affinities, with lower binding energy values suggesting a better fit to the receptor's active site. semanticscholar.org
The following table summarizes the binding affinities of some N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against the E. coli dihydroorotase receptor:
| Compound | Binding Affinity (kcal/mol) |
| 3a | -7.4 |
| 3b | -7.2 |
| 3c | -7.1 |
| 3e | -7.2 |
Data sourced from a molecular docking study on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides. semanticscholar.org
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
In silico ADMET prediction is a critical step in the early phases of drug development, allowing for the assessment of a compound's pharmacokinetic and toxicological properties without the need for extensive experimental work. For benzothiazole derivatives, which share a core structure with this compound, ADMET prediction has been utilized to evaluate their drug-likeness. nih.gov
These computational models can predict various parameters, including gastrointestinal absorption, bioavailability, and potential for causing adverse effects. researchgate.net For example, studies on certain benzothiazole derivatives have shown favorable drug-like characteristics, with predictions of high gastrointestinal absorption. researchgate.net Some of these compounds were also predicted to have good bioavailability and to not violate Lipinski's rule of five, a set of guidelines used to evaluate the oral bioavailability of a chemical compound. nih.gov Furthermore, in silico toxicological projections for some derivatives have indicated a low likelihood of side effects, supporting their potential as drug candidates. researchgate.net The ability to predict these properties computationally allows for the early identification and optimization of compounds with more favorable ADMET profiles, reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations have been applied to compounds structurally related to this compound to understand their fundamental properties.
For instance, a study on positional isomers of N-(Benzo[d]thiazol-2-yl)-nitrobenzamide utilized DFT to analyze how the position of a nitro group on the phenyl ring affects the molecule's electronic properties. mdpi.com The calculations revealed that the highest occupied molecular orbital (HOMO) is primarily located on the benzothiazole moiety, while the lowest unoccupied molecular orbital (LUMO) is more projected towards the benzoyl fragment, and this distribution is influenced by the substituent's position. mdpi.com This separation of HOMO and LUMO is crucial for understanding charge transfer characteristics within the molecule. scirp.org
DFT calculations also provide insights into the molecular geometry, such as bond lengths and angles, and can be used to predict vibrational spectra. chemijournal.com The method has been used to corroborate experimental findings and to understand the kinetic and thermodynamic favorability of reactions involving benzothiazole derivatives. mdpi.comnih.gov The analysis of global and local reactivity descriptors derived from DFT can pinpoint reactive sites on a molecule, offering a deeper understanding of its chemical behavior. scirp.org
Molecular Dynamics Simulations for Investigating Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are crucial for assessing the stability of a protein-ligand complex predicted by molecular docking.
For benzo[d]isothiazole derivatives, MD simulations have been employed to validate docking results and to investigate the dynamic behavior of the ligand within the binding site of its target protein. nih.gov A study on benzo[d]isothiazole derivatives as inhibitors of the PD-1/PD-L1 interaction used MD simulations to explore the stability of the complex formed between the inhibitor D7 and the PD-L1 protein. nih.gov These simulations can reveal how the ligand and protein adapt to each other and whether the key interactions predicted by docking are maintained over time. nih.govbiointerfaceresearch.com
The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during MD simulations to assess the stability of the complex. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains in a stable conformation within the binding pocket. nih.gov This information is vital for confirming the binding mode and for the rational design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
A study focusing on 6-hydroxybenzothiazole-2-carboxamide derivatives as inhibitors of monoamine oxidase B (MAO-B) successfully employed 3D-QSAR modeling to develop a predictive model. nih.gov The model, built using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method, demonstrated good predictive ability with high correlation coefficients (r²) and low standard errors of estimate. nih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies in Benzo D Isothiazole 3 Carboxamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of benzo[d]isothiazole derivatives. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can perform complete assignments of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, providing a detailed map of the molecular framework. nih.govresearchgate.net
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. nih.govresearchgate.net For instance, in the analysis of novel benzo[d]isothiazole derivatives, these 2D NMR techniques were crucial for the complete spectral assignment. nih.gov The chemical shifts (δ) are typically reported in parts per million (ppm) and referenced to a solvent signal. diva-portal.org
Conformational analysis, supported by NMR data, can also offer insights into the spatial arrangement of the molecule, which is vital for understanding its biological activity. researchgate.net For example, the downfield chemical shift of a hydrazone proton in certain benzothiazole (B30560) azo dyes, observed between 14.31 and 14.53 ppm, suggests the presence of a strong intramolecular hydrogen bond, a key feature influencing the molecule's conformation. diva-portal.org
Table 1: Representative ¹H and ¹³C NMR Data for Benzo[d]isothiazole Derivatives
| Compound | Technique | Key Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | ¹H NMR (400 MHz, DMSO-d6) | 13.15 (s, 1H, NH), 8.22 (d, 1H), 8.04 (d, 1H), 7.78–7.94 (m, 4H), 7.48 (t, 1H), 7.36 (t, 1H) | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | ¹³C NMR (400 MHz, DMSO-d6) | 165.90, 158.44, 148.82, 146.75, 134.90, 132.35, 131.84, 130.80, 130.15, 126.83, 124.92, 124.41, 122.36, 121.10 | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | ¹H NMR (400 MHz, DMSO-d6) | 13.33 (s, 1H), 8.96 (s, 1H), 8.45–8.54 (m, 2H), 8.00 (d, 1H), 7.75–7.86 (m, 2H), 7.47 (t, 1H), 7.34 (t, 1H) | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | ¹³C NMR (400 MHz, DMSO-d6) | 165.99, 165.45, 148.23, 135.11, 134.42, 131.40, 130.81, 129.35, 127.54, 126.86, 124.34, 123.70, 122.41, 120.24 | mdpi.com |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | ¹H NMR (400 MHz, DMSO-d6) | 9.26 (s, 1H), 7.46–8.21 (m, 8H) | nih.gov |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | ¹³C NMR (100 MHz, DMSO-d6) | 160.1 (C=O), 159.9 (C=N), 153.8, 152.4, 142.5, 136.4, 134.2, 130.7, 127.2, 125.9, 125.7, 123.0, 122.7, 119.8, 119.2, 116.7 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For benzo[d]isothiazole-3-carboxamide and its analogs, high-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in confirming the elemental composition. uky.edu
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods employed. ESI is a soft ionization technique that is particularly useful for analyzing fragile molecules, often yielding the protonated molecule [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are performed to study the fragmentation pathways of the parent ion. researchgate.net This analysis reveals characteristic losses of neutral fragments and the formation of stable product ions, which are diagnostic for specific structural motifs within the molecule. For example, in a study of 1,5-benzodiazepine derivatives, a related class of heterocyclic compounds, major fragmentations were observed to occur in the seven-membered ring. researchgate.net
Table 2: Mass Spectrometry Data for Benzo[d]isothiazole and Related Compounds
| Compound | Ionization Method | Key m/z values | Reference |
|---|---|---|---|
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | EI | 279 [M⁺], 105, 77 [C₆H₅]⁺ | nih.gov |
| 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | EI | Molecular Weight: 197.211 | nist.gov |
| 4-(4-Oxobenzo nih.govtandfonline.comtsijournals.comtriazin-3(4H)-yl)-N-phenylbutanamide | EIMS | 333 [M⁺] | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is primarily utilized to assess the purity of synthesized compounds. By developing specific methods that define the mobile phase composition, stationary phase, flow rate, and detection wavelength, researchers can effectively separate the target compound from any starting materials, by-products, or other impurities.
The purity is typically determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area in the chromatogram. While specific HPLC methods for this compound are not extensively detailed in the provided search results, the general application of HPLC for purity assessment is a standard and critical step in the characterization of any new chemical entity. For instance, related heterocyclic compounds like benzodiazepines are routinely analyzed by LC-Q/TOF-MS, which couples liquid chromatography with mass spectrometry for enhanced separation and identification. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.
In the analysis of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the carbonyl (C=O) stretching vibration of the amide group is typically observed as a strong absorption band in the region of 1690-1640 cm⁻¹. The N-H stretching of the amide can be seen in the range of 3500-3100 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, and C-H stretching of the aromatic ring is found around 3100-3000 cm⁻¹. mdpi.comtsijournals.comlibretexts.org For instance, in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, the C=O stretch was observed at 1690 cm⁻¹ and the N-H stretch at 3173 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for Benzo[d]isothiazole Derivatives
| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Amide N-H | Stretching | 3173 | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Amide C=O | Stretching | 1690 | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Imine C=N | Stretching | 1597 | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Amide N-H | Stretching | 3124 | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Amide C=O | Stretching | 1674 | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Imine C=N | Stretching | 1599 | mdpi.com |
X-ray Crystallography for Precise Solid-State Structure Determination and Co-crystal Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions.
This technique has been instrumental in confirming the structures of various benzo[d]isothiazole derivatives and their analogs. nih.govuky.eduresearchgate.net For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one was determined by X-ray diffraction, revealing the planarity of the ring systems and an intramolecular S···O=C contact. nih.gov
Furthermore, X-ray crystallography is crucial for the study of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of co-crystals can significantly alter the physicochemical properties of a compound. Studies on co-crystals of related heterocyclic compounds, such as benzodiazepines, have utilized X-ray diffraction to confirm the formation of new crystalline phases and to understand the hydrogen bonding networks that stabilize the co-crystal structure. nih.gov This type of analysis is vital for designing new solid forms of pharmaceutical compounds with improved properties. nih.govresearchgate.net
Table 4: Crystallographic Data for Benzo[d]isothiazole-related Structures
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Monoclinic | P2₁/n | Two independent molecules in the asymmetric unit, distorted geometry. | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Monoclinic | C2/c | Dihedral angle of 17.16(5)° between benzothiazole and phenyl rings. | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Orthorhombic | Pbcn | Dihedral angle of 38.27(5)° between benzothiazole and phenyl rings. | mdpi.com |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | Not specified | Not specified | Interplanar angle of 6.47 (6)° between ring systems, intramolecular S⋯O=C contact of 2.727 (2) Å. | nih.gov |
| [Me₂Sn(L)]·0.5C₆H₅CH₃ (L = N²,N⁶-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide) | Not specified | Not specified | Distorted trigonal bipyramidal geometry around Sn(IV). | uky.edu |
Future Directions and Translational Research for Benzo D Isothiazole 3 Carboxamide
Development of Next-Generation Therapeutic Agents Based on the Benzo[d]isothiazole-3-carboxamide Scaffold
The inherent versatility of the benzo[d]isothiazole core allows for extensive chemical modification, enabling the design of next-generation therapeutic agents with improved potency, selectivity, and novel mechanisms of action. A key strategy involves "scaffold hopping," where the benzo[d]isothiazole ring system replaces other heterocyclic cores in known active molecules to enhance properties like acidity, solubility, and metabolic stability. nih.gov
One of the most promising areas is in cancer immunotherapy . Researchers have developed benzo[d]isothiazole derivatives that act as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov This is a critical immune checkpoint that tumors exploit to evade the immune system. By blocking this interaction, these compounds can restore the anti-tumor immune response. For instance, compound D7, developed through a "ring fusion" strategy, demonstrated a potent inhibitory activity with an IC₅₀ value of 5.7 nM and showed low cytotoxicity, marking it as a strong candidate for further development. nih.gov
In the realm of neurodegenerative diseases , the focus is on creating multi-target-directed ligands (MTDLs). tandfonline.comnih.gov Given the complex, multifactorial nature of conditions like Alzheimer's disease, molecules that can interact with multiple pathological targets are highly sought after. tandfonline.comnih.gov Scientists have designed benzothiazole (B30560) derivatives that simultaneously act as histamine (B1213489) H₃ receptor (H₃R) antagonists and inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). tandfonline.com Compound 3s , for example, showed significant activity at all these targets, positioning it as a lead structure for new anti-Alzheimer's agents. tandfonline.com Furthermore, other heterocyclic compounds derived from a similar structural nucleus are being investigated as selective inhibitors of the LRRK2 enzyme, a key target in Parkinson's disease. csic.es
The scaffold is also being leveraged to combat infectious diseases . For example, next-generation benzothiazinones, a closely related class of compounds, are being developed as potent antitubercular agents that inhibit the essential enzyme DprE1. nih.gov
Table 1: Examples of Next-Generation Therapeutic Agents Based on Benzo[d]isothiazole and Related Scaffolds
| Compound/Derivative Class | Therapeutic Area | Target(s) | Key Findings | Citation |
|---|---|---|---|---|
| Compound D7 | Cancer Immunotherapy | PD-1/PD-L1 Interaction | IC₅₀ value of 5.7 nM with low cytotoxicity to T cells. | nih.gov |
| Compound 3s | Alzheimer's Disease | H₃R, AChE, BuChE, MAO-B | Promising multi-target profile with Kᵢ of 0.036 µM at H₃R and µM inhibition of cholinesterases and MAO-B. | tandfonline.com |
| PBTZ169 (Benzothiazinone) | Tuberculosis | DprE1 Enzyme | Improved potency and safety over earlier compounds; synergistic activity with bedaquiline. | nih.gov |
| Benzo[d]isoxazole Derivatives (e.g., 6i, 7m) | Prostate Cancer | BET Bromodomains | Potent inhibition of BRD4(1) with Kd values around 81-82 nM and therapeutic effects in a mouse model. | nih.gov |
Strategies for Enhancing Bioavailability and Pharmacokinetic Properties
A critical aspect of translating a promising compound from the lab to the clinic is optimizing its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. For benzo[d]isothiazole derivatives, several strategies are being employed to enhance bioavailability and improve these properties.
Prodrug design is a key strategy where a biologically inactive derivative is metabolized in the body to release the active drug. wjahr.com This can overcome issues like poor solubility or rapid metabolism. Another major approach is formulation optimization , which involves developing delivery systems that protect the drug and ensure it reaches its target. wjahr.comwjahr.com
Chemical modifications to the core scaffold are also crucial. Researchers focus on achieving an optimal balance between hydrophilic (water-loving) and lipophilic (fat-loving) characteristics. estranky.sk This balance is vital for a drug to be soluble in the blood while also being able to cross cell membranes to reach its target. estranky.sk Studies on benzothiazole and oxazole (B20620) derivatives show that absorption often occurs via passive diffusion, which is heavily influenced by lipophilicity and molecular size. wjahr.comwjahr.com
Specific strategies include:
Limiting Systemic Bioavailability for Targeted Action: In developing microsomal triglyceride transfer protein (MTP) inhibitors for obesity, researchers optimized benzothiazole derivatives to be active only in the enterocytes (intestinal cells) and have limited systemic exposure. This clever design minimizes potential liver toxicity. nih.gov
Improving Metabolic Stability: The introduction of specific atoms, like fluorine, at strategic positions on the molecule can block metabolic pathways that would otherwise degrade the drug too quickly. nih.gov
Enhancing CNS Penetration: For drugs targeting neurodegenerative diseases, crossing the blood-brain barrier (BBB) is essential. Active transport mechanisms can be exploited to facilitate CNS penetration. csic.eswjahr.com Researchers have successfully developed LRRK2 inhibitors based on a privileged structural core that are capable of crossing the BBB. csic.es
Exploration of Novel Pharmacological Targets and Disease Areas
The benzo[d]isothiazole scaffold's versatility has led to its exploration against a wide range of pharmacological targets and diseases, far beyond its initial applications.
Neurodegenerative Diseases: As mentioned, Alzheimer's and Parkinson's diseases are major areas of focus. tandfonline.comcsic.es The strategy of using multi-target-directed ligands is particularly innovative, aiming to tackle the complex pathology of these conditions. tandfonline.comnih.govmdpi.com Targets include enzymes like cholinesterases and MAO-B, receptors like the histamine H₃ receptor, and pathogenic protein aggregates like amyloid-beta (Aβ). tandfonline.comnih.gov Some derivatives have been shown to reduce Aβ and phosphorylated-tau levels in animal models. nih.gov
Cancer: Beyond the PD-1/PD-L1 pathway, benzo[d]isothiazole derivatives are being investigated as inhibitors of other key cancer targets. nih.gov These include:
Bromodomain and Extra-Terminal (BET) proteins: Potent and selective BET inhibitors based on a benzo[d]isoxazole core have shown therapeutic effects in models of castration-resistant prostate cancer. nih.gov
Kinases: Various derivatives have been synthesized and tested for their ability to inhibit kinases, which are often dysregulated in cancer cells. researchgate.net
General Antiproliferative Activity: Many derivatives have shown the ability to inhibit the growth of various cancer cell lines, including leukemia, with some compounds demonstrating activity against solid tumors. nih.govnih.gov
Infectious Diseases: The scaffold is a building block for novel anti-infective agents. researchgate.net
Tuberculosis: Benzothiazinones are a new class of potent agents against Mycobacterium tuberculosis. nih.gov
Bacterial Infections: Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. nih.gov
Viral Infections: Researchers have synthesized and tested benzo[d]isothiazole compounds against a range of viruses, including HIV, Hepatitis B, and influenza. nih.govmdpi.comresearchgate.net
Metabolic and Inflammatory Diseases:
Obesity and Diabetes: Enterocyte-specific MTP inhibitors have been shown to reduce food intake and body weight and improve glucose homeostasis in animal models of obesity. nih.gov Other derivatives have been explored as alpha-glucosidase inhibitors for diabetes. nih.gov
Pain and Inflammation: Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are being developed for pain relief without the side effects of traditional analgesics. nih.gov
Investigation of Combination Therapies Involving this compound Derivatives
Combining therapeutic agents is a cornerstone of modern medicine, particularly for complex diseases like cancer and infectious diseases. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity. Research into combination therapies involving benzo[d]isothiazole derivatives is an emerging and promising field.
A landmark example is in the treatment of tuberculosis (TB) . The preclinical candidate PBTZ169, a next-generation benzothiazinone, was tested in combination with other TB drugs. While it showed additive effects with most, it displayed significant synergy with bedaquiline (BDQ) . A novel three-drug regimen of PBTZ169, BDQ, and pyrazinamide (B1679903) was found to be more effective than the standard treatment in a mouse model of chronic TB. nih.gov This highlights the potential to create shorter, more effective, and safer treatment regimens for this devastating disease.
The concept also extends to treating pain . Studies have shown that combining a soluble epoxide hydrolase (sEH) inhibitor with a fatty acid amide hydrolase (FAAH) inhibitor can produce synergistic antinociceptive effects. nih.gov This has spurred the development of dual-target inhibitors based on the benzothiazole scaffold, but it also underscores the potential of using two separate compounds in a combination therapy approach. nih.gov
While dedicated studies on combination therapies with benzo[d]isothiazole-3-carboxamides are still growing, the principle is well-established. As more potent and selective single-agent derivatives are developed for diseases like cancer and neurodegenerative disorders, they will become prime candidates for investigation in combination with existing or novel therapies to achieve synergistic outcomes.
Table 2: Example of a Combination Therapy Study
| Disease | Benzo[d]isothiazole Derivative Class | Combination Agents | Key Finding | Citation |
|---|---|---|---|---|
| Tuberculosis | Piperazine-containing Benzothiazinones (PBTZ) | Bedaquiline (BDQ) and Pyrazinamide | The combination of PBTZ169, BDQ, and pyrazinamide was more efficacious than the standard three-drug regimen in a murine model. Synergy was observed between PBTZ169 and BDQ. | nih.gov |
Design and Application of Benzo[d]isothiazole-Based Molecular Probes and Diagnostic Tools
Beyond therapeutics, the unique photophysical properties of the benzo[d]isothiazole scaffold make it an excellent platform for creating molecular probes and diagnostic agents. These tools are crucial for understanding disease processes at a molecular level and for early diagnosis.
Fluorescent Probes for Cellular Imaging: Researchers have designed "turn-on" fluorescent probes that are activated in the presence of specific biological molecules. These probes are invaluable for live-cell imaging. nih.govmdpi.comnih.gov
Detecting Reactive Oxygen Species (ROS): A probe named BT-BO was developed to selectively detect hydrogen peroxide (H₂O₂), a key ROS, in living cells. This tool could be used to diagnose H₂O₂-related diseases. nih.gov
Imaging Biothiols: Another probe was designed to detect biothiols like cysteine, with a detection limit as low as 0.12 µM. Because abnormal levels of biothiols are linked to various diseases, this probe serves as a powerful bioanalytical tool for visualizing them in living cells. mdpi.com
Imaging Agents for Neurodegenerative Diseases: A major application is the development of agents to visualize the pathological hallmarks of Alzheimer's disease.
Targeting β-Amyloid Plaques: Several benzo[d]isothiazole derivatives have been synthesized as potential imaging agents for β-amyloid (Aβ) plaques. researchgate.net These compounds are designed to have a high affinity for Aβ aggregates and the ability to cross the blood-brain barrier. For example, some benzothiazole Schiff-bases have shown high binding affinity to Aβ plaques in post-mortem human brain tissue. researchgate.net These probes are often evaluated for their binding affinity using radiolabeled competitors like [¹²⁵I]IMPY. researchgate.net
The development of these probes relies on integrating a recognition unit (which binds the target) with the fluorescent benzothiazole signal-reporting unit. The small size and favorable photophysical properties, such as large Stokes shifts (the difference between the absorption and emission wavelength maxima), make these probes highly effective for biological imaging applications. mdpi.comnih.gov
Table 3: Examples of Benzo[d]isothiazole-Based Probes and Diagnostic Tools
| Probe/Agent | Application | Target | Key Features | Citation |
|---|---|---|---|---|
| Probe BT-BO | Fluorescent Imaging | Hydrogen Peroxide (H₂O₂) | 'Turn-on' probe with emission at 604 nm; successfully used to image H₂O₂ in living cells. | nih.gov |
| Probe 1 (DNBS-based) | Fluorescent Imaging | Biothiols (e.g., Cysteine) | 148-fold fluorescence enhancement; detection limit of 0.12 µM for Cys; large Stokes shift (117 nm). | mdpi.com |
| Benzothiazole Schiff-bases | Diagnostic Imaging | β-Amyloid (Aβ) Plaques | High binding affinity to Aβ plaques in post-mortem Alzheimer's disease brain tissue. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
